molecular formula C24H24N2O5 B2708564 2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-methoxyphenyl)acetamide CAS No. 898456-22-9

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-methoxyphenyl)acetamide

Cat. No. B2708564
CAS RN: 898456-22-9
M. Wt: 420.465
InChI Key: KSKQDCDXXGDCIT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C24H24N2O5. The specific arrangement of atoms and bonds in the molecule would require more detailed information, such as a crystallographic study or computational modeling.

Scientific Research Applications

Structural Aspects and Properties

Research on isoquinoline derivatives, such as those studied by Karmakar et al. (2007), explores the structural aspects and properties of salt and inclusion compounds. These compounds exhibit interesting behaviors like gel formation and enhanced fluorescence upon interaction with specific molecules, indicating their potential in materials science and sensor technology Karmakar, A., Sarma, R., & Baruah, J. (2007).

Antiproliferative Activity

A study by Minegishi et al. (2015) on indenopyrazoles, closely related to the query compound, identified derivatives with promising antiproliferative activity toward human cancer cells. This suggests potential therapeutic applications for similar compounds in cancer treatment Minegishi, H., Futamura, Y., Fukashiro, S., Muroi, M., Kawatani, M., Osada, H., & Nakamura, H. (2015).

Chemical Synthesis and Reactions

Sirakanyan et al. (2015) explored the reactions of similar compounds, providing valuable insights into their chemical behavior and potential applications in synthetic chemistry. The study highlights methods for synthesizing biologically interesting compounds through rearrangements, offering pathways for developing new pharmaceuticals Sirakanyan, S., Spinelli, D., Geronikaki, A., Hovakimyan, A., & Noravyan, A. S. (2015).

Antifungal Agents

Research by Bardiot et al. (2015) identified morpholin-3-yl-acetamide derivatives with broad-spectrum antifungal activities. This illustrates the potential of isoquinoline derivatives and similar compounds in developing new antifungal therapies, showcasing their relevance in medical chemistry Bardiot, D., Thevissen, K., De Brucker, K., Peeters, A., Cos, P., Taborda, C., McNaughton, M., Maes, L., Chaltin, P., Cammue, B., & Marchand, A. (2015).

Mechanism of Action

While the specific mechanism of action for this compound is not provided in the search results, a similar compound, DIMN, is described as an androgen receptor (AR) antagonist . It effectively suppresses the growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express AR .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The future directions for research and application of this compound could potentially involve further exploration of its biological activity, such as its potential role as an androgen receptor antagonist . Additionally, further studies could explore its synthesis, reactivity, and physical and chemical properties.

properties

IUPAC Name

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-29-20-8-6-19(7-9-20)25-24(28)16-31-23-15-30-21(12-22(23)27)14-26-11-10-17-4-2-3-5-18(17)13-26/h2-9,12,15H,10-11,13-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKQDCDXXGDCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-methoxyphenyl)acetamide

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